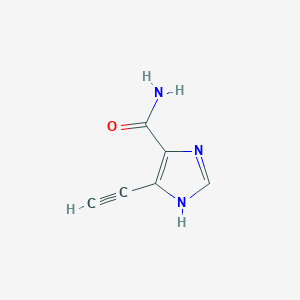

5-Ethynyl-1H-imidazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1H-imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEPZBCRFBNYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565007 | |

| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126004-16-8 | |

| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Ethynyl 1h Imidazole 4 Carboxamide

Retrosynthetic Analysis of the 5-Ethynyl-1H-imidazole-4-carboxamide Scaffold

A logical retrosynthetic analysis of this compound reveals two primary disconnection points. The most apparent disconnection is at the C5-position, breaking the bond between the imidazole (B134444) ring and the ethynyl (B1212043) group. This leads to a key intermediate, a 5-halo-1H-imidazole-4-carboxamide, which can then undergo a carbon-carbon coupling reaction, most notably a Sonogashira coupling, with a suitable acetylene (B1199291) equivalent.

A second disconnection strategy involves the disassembly of the imidazole ring itself. This approach considers the formation of the heterocyclic core from acyclic precursors. Several bond cleavages are possible, suggesting various convergent synthetic strategies such as multi-component reactions where the ring is formed in a single step from three or four starting materials, or a stepwise approach involving the formation and subsequent cyclization of a linear precursor.

Strategies for the Construction of the 1H-Imidazole Ring System

Multi-Component Cyclization Reactions for Imidazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted imidazoles from simple starting materials in a one-pot process. bohrium.comasianpubs.org The Radziszewski and Debus syntheses are classic examples, and more modern iterations provide access to highly functionalized imidazole rings. For the synthesis of a 1H-imidazole-4-carboxamide scaffold, a four-component reaction could conceptually involve an α-dicarbonyl compound, an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and a source for the carboxamide group.

| Entry | Aldehyde | Amine | α-Dicarbonyl/Equivalent | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Ammonium acetate (B1210297) | Benzil | None (Solvent-free) | High |

| 2 | 4-Chlorobenzaldehyde | Ammonium acetate | Benzil | Acetic acid | Good |

| 3 | Formaldehyde | Ammonium acetate | Glyoxal | None | Moderate |

This table presents representative examples of multi-component reactions for the synthesis of substituted imidazoles, illustrating the types of reactants and conditions that could be adapted for the synthesis of the 1H-imidazole-4-carboxamide core.

Ring-Closing Reactions for the Imidazole Core

Stepwise approaches involving the cyclization of a pre-formed acyclic precursor are also widely employed for imidazole synthesis. These methods offer greater control over the substitution pattern of the final product. A common strategy involves the reaction of an α-haloketone with an amidine, followed by cyclization. For the synthesis of 5-substituted-1H-imidazole-4-carboxamides, an intramolecular cyclization of a suitably functionalized intermediate is a key strategy. For instance, the cyclization of imines derived from diaminomaleonitrile (B72808) (DAMN) can lead to the formation of the desired imidazole ring. acs.org

| Precursor | Reaction Conditions | Product | Yield (%) |

| 2-hydroxybenzylidene imine of DAMN | Aromatic aldehyde, heat | 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide | 49-73 |

| N-acyl-α-amino nitrile | Dehydrating agent | 5-amino-1H-imidazole-4-carbonitrile | Good |

This table showcases examples of intramolecular cyclization reactions leading to the formation of 1H-imidazole-4-carboxamide derivatives, highlighting the precursor and general reaction outcomes. acs.org

Precursor Chemistry for Imidazole Ring Synthesis

The choice of starting materials is crucial for the successful synthesis of the 1H-imidazole-4-carboxamide scaffold. Key precursors often contain the necessary carbon and nitrogen atoms in a pre-organized fashion to facilitate cyclization. Common precursors include:

α-Amino acids and their derivatives: These can provide the C4, C5, and N1 atoms of the imidazole ring.

Amidines: These are common precursors for the N1 and C2 atoms.

α-Dicarbonyl compounds: These can serve as the C4-C5 unit.

Isocyanides: Tosylmethyl isocyanide (TosMIC) is a versatile reagent for the synthesis of imidazoles, often reacting with an aldimine to form the imidazole ring.

Introduction of the Ethynyl Moiety at the C5 Position

Once the 1H-imidazole-4-carboxamide core is established, the final key transformation is the introduction of the ethynyl group at the C5 position. This is typically achieved through a cross-coupling reaction on a C5-halogenated imidazole intermediate.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and the formation of the reactive copper acetylide intermediate.

For the synthesis of this compound, a 5-iodo- or 5-bromo-1H-imidazole-4-carboxamide would be the ideal substrate for the Sonogashira coupling. The choice of alkyne can be trimethylsilylacetylene (B32187) (TMSA), followed by deprotection, or acetylene gas itself under controlled conditions. pearson.com

| Imidazole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 5-Iodo-1H-imidazole-4-carboxamide | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (B128534) | THF | High |

| 5-Bromo-1H-imidazole-4-carboxamide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | Good |

| 5-Iodo-1-protected-imidazole-4-carboxylate | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | Moderate-Good |

This table provides representative conditions for the Sonogashira coupling reaction on halo-imidazole substrates, which are applicable to the synthesis of this compound.

Alternative Transition Metal-Mediated Alkynylation Methods

The introduction of the ethynyl group at the C5 position of the imidazole ring is a critical step in the synthesis of this compound. While various methods exist for alkynylation, transition metal-mediated cross-coupling reactions are among the most efficient. The Sonogashira coupling is a prominent reaction in this class, utilizing a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.comwikipedia.org

In the context of synthesizing the target molecule, a plausible precursor would be a 5-halo-1H-imidazole-4-carboxamide, with 5-iodo or 5-bromo derivatives being particularly suitable substrates for Sonogashira coupling. The reaction would involve coupling this halo-imidazole with a protected or terminal acetylene, such as trimethylsilylacetylene, followed by deprotection if necessary. The reaction is typically carried out in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine (B1218219) ligand, a copper(I) salt like copper(I) iodide, and an amine base such as triethylamine or diisopropylamine. dntb.gov.uaorganic-chemistry.org

Recent advancements in Sonogashira couplings have also explored copper-free conditions, which can be advantageous in certain contexts to avoid potential issues with copper catalysis. libretexts.org Furthermore, other transition metals have been investigated for similar cross-coupling reactions, although palladium remains the most widely used for this transformation.

| Catalyst System | Substrate Example | Alkyne | Conditions | Yield | Reference |

| Pd(PPh₃)₄ / CuI | 5-Iodo-1-(phenyl)imidazole-4-carbonitrile | Phenylacetylene | Et₃N, DMF, rt | Moderate | researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | Aryl Iodide | Terminal Alkyne | Amine base, rt | Good | wikipedia.orglibretexts.org |

| Pd(OAc)₂ / Ligand | Aryl Bromide | Terminal Alkyne | Base, Solvent, Temp | Variable | researchgate.net |

This table presents representative examples of Sonogashira couplings on related heterocyclic systems, illustrating the general conditions and potential applicability for the synthesis of this compound.

Formation and Transformation of the Carboxamide Functionality

The carboxamide group at the C4 position is another key feature of the target molecule. A common and direct route to introduce this functionality is through the amidation of a corresponding carboxylic acid or its derivative, such as an ester or acyl chloride. mdpi.com Therefore, a key intermediate in the synthesis would be 5-ethynyl-1H-imidazole-4-carboxylic acid or its ester.

The synthesis of imidazole-4-carboxylic acid derivatives has been reported through various methods. nih.gov For instance, the hydrolysis of a corresponding ester, such as ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate, can yield the carboxylic acid. bohrium.com Once the 5-ethynyl-1H-imidazole-4-carboxylic acid is obtained, it can be converted to the carboxamide through standard amidation procedures. This typically involves activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, followed by reaction with ammonia or an ammonia equivalent. lookchemmall.com

Alternatively, direct amidation of a methyl or ethyl ester of 5-ethynyl-1H-imidazole-4-carboxylic acid can be achieved by heating with ammonia in a suitable solvent.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| Imidazole-4-carboxylic acid | Coupling agent, Ammonia | Organic solvent, rt | Imidazole-4-carboxamide | Good | lookchemmall.com |

| Imidazole-4-carboxylate ester | Ammonia | Heat, Solvent | Imidazole-4-carboxamide | Moderate to Good | nih.gov |

| 4-Nitrobenzoic acid | Various amines, Coupling agent | K₂CO₃, THF, rt | N-substituted benzamides | Good to Excellent | lookchemmall.com |

This table provides examples of amidation reactions relevant to the formation of the carboxamide functionality on a heterocyclic core.

The carboxamide functionality, once installed, can potentially undergo further transformations if desired for the synthesis of analogs. For instance, dehydration of the primary carboxamide using reagents like phosphorus pentoxide or thionyl chloride can yield the corresponding nitrile (5-ethynyl-1H-imidazole-4-carbonitrile). vanderbilt.edu Conversely, hydrolysis of the carboxamide under acidic or basic conditions would revert it to the carboxylic acid. While these interconversions might not be directly required for the synthesis of the title compound, they represent important synthetic options for creating a library of related molecules for structure-activity relationship studies.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a disubstituted imidazole like this compound requires careful control of regioselectivity to ensure the correct placement of the ethynyl and carboxamide groups. The synthetic strategy must be designed to install these groups at the C4 and C5 positions unambiguously.

One common approach to achieve regiocontrol is to start with a pre-functionalized precursor where the substitution pattern is already established. For example, starting from a 4,5-disubstituted imidazole precursor allows for the selective modification of one of the substituents. A plausible strategy would involve the synthesis of a 5-halo-1H-imidazole-4-carboxylic acid derivative. The halogen at the C5 position serves as a handle for the subsequent transition metal-mediated alkynylation, while the carboxylic acid derivative at C4 can be converted to the carboxamide. The regioselective synthesis of such precursors is crucial and can be achieved through various heterocyclic ring-forming reactions. nih.gov

The chemoselectivity of the reactions is also a key consideration. For instance, during the Sonogashira coupling, the reaction conditions should be chosen to selectively activate the C-X bond (where X is a halogen) without affecting other functional groups present in the molecule, such as the carboxamide or the imidazole ring itself. Palladium catalysts are generally highly chemoselective for such transformations. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. bohrium.comresearchgate.net For the synthesis of this compound, several green chemistry principles can be applied.

The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption for various steps, including the formation of the imidazole ring and cross-coupling reactions. dntb.gov.ua Employing greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds can also minimize the environmental impact. researchgate.net

| Green Approach | Synthetic Step | Advantages | Reference |

| Microwave Irradiation | Imidazole ring formation | Reduced reaction time, higher yields | dntb.gov.ua |

| Green Solvents (e.g., water, ethanol) | Various steps | Reduced environmental impact, improved safety | researchgate.net |

| Reusable Catalysts | Transition metal-mediated coupling | Reduced metal waste, lower cost | researchgate.net |

| One-Pot Synthesis | Multistep sequences | Increased efficiency, reduced waste | researchgate.net |

This table highlights potential green chemistry approaches applicable to the synthesis of the target compound and related imidazole derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Ethynyl 1h Imidazole 4 Carboxamide

Reactivity Profile of the Ethynyl (B1212043) Group

The terminal ethynyl group (a carbon-carbon triple bond) at the C5 position of the imidazole (B134444) ring is a key site for a variety of addition and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sp-hybridized carbon and the aromatic imidazole system.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yield, and stereospecificity. nih.govwikipedia.org This reaction facilitates the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). For 5-Ethynyl-1H-imidazole-4-carboxamide, the CuAAC reaction provides a highly efficient method for conjugation and derivatization.

The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide in a stepwise manner to yield the 1,4-disubstituted triazole product exclusively. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org

Key Features of CuAAC with this compound:

High Regioselectivity: The reaction is expected to exclusively yield the 1,4-disubstituted triazole isomer. nih.gov

Mild Conditions: These reactions are often performed at room temperature in various solvents, including water, which enhances their biocompatibility. wikipedia.org

High Yields: CuAAC reactions are known for proceeding to completion with high efficiency. unizar.es

The reaction of this compound with a generic azide (R-N₃) can be represented as follows:

Figure 1: Proposed reaction scheme for the CuAAC of this compound with an organic azide.

The resulting triazole-imidazole conjugate combines the structural features of both heterocyclic systems, opening avenues for the development of novel molecular scaffolds.

While CuAAC is highly efficient, the requirement of a copper catalyst can be a limitation for biological applications due to the metal's cytotoxicity. magtech.com.cn Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. In SPAAC, the alkyne component is a strained cyclooctyne (B158145). The driving force for the reaction is the release of ring strain, allowing the cycloaddition to proceed rapidly under physiological conditions without a catalyst. magtech.com.cnwur.nl

For this compound to participate in a SPAAC-type reaction, it would typically be reacted with a strained cyclooctyne derivative that has been functionalized with an azide. However, the term SPAAC usually refers to the reaction where the strained alkyne is one of the reactants, not the terminal alkyne present in the subject molecule.

Nonetheless, the ethynyl group of this compound is a prime candidate for other click-type reactions. For instance, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another variant that, unlike CuAAC, typically yields the 1,5-disubstituted triazole regioisomer. researchgate.net

| Reaction Type | Catalyst | Typical Product | Key Advantage |

| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High efficiency and regioselectivity. nih.gov |

| SPAAC | None (Strain) | 1,2,3-triazole | Metal-free, bioorthogonal. magtech.com.cn |

| RuAAC | Ruthenium | 1,5-disubstituted 1,2,3-triazole | Alternative regioselectivity to CuAAC. researchgate.net |

This table provides a comparative overview of major azide-alkyne cycloaddition reactions.

The ethynyl group of this compound is susceptible to various electrophilic addition reactions.

Hydration: In the presence of an acid catalyst (often mercury(II) salts), water can be added across the triple bond. Following Markovnikov's rule, the initial enol product would tautomerize to the more stable ketone. This would result in the formation of 5-acetyl-1H-imidazole-4-carboxamide.

Halogenation: Halogens such as bromine (Br₂) or chlorine (Cl₂) can add across the triple bond. The reaction can proceed in a stepwise manner, potentially allowing for the isolation of the dihaloalkene intermediate or, with excess halogen, the tetrahaloalkane product.

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals (e.g., gold, zinc) and typically yields enamines or imines. researchgate.netrsc.org An intermolecular hydroamination of this compound with a primary or secondary amine could lead to the formation of a stable enamine, which is a valuable synthetic intermediate. Recent studies have highlighted imidazole-selective hydroamination reactions that proceed under mild, physiological conditions. nih.gov

Reactions Involving the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom, and a pyridine-type nitrogen (N-3) with a lone pair of electrons in an sp² hybrid orbital. This arrangement allows for reactions at both sites, although their reactivity is distinct and influenced by the substituents at C4 and C5.

Alkylation of the imidazole ring can occur at either N-1 or N-3, leading to a mixture of regioisomers. The regioselectivity is sensitive to the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.net

In the case of this compound, the electron-withdrawing nature of both the ethynyl and carboxamide groups is expected to increase the acidity of the N-1 proton, facilitating its removal by a base. The resulting imidazolate anion is then nucleophilic at both nitrogen atoms.

N-1 vs. N-3 Selectivity: Alkylation at the less sterically hindered N-1 position is often favored. However, the electronic effects of the substituents and the nature of the counter-ion in the imidazolate salt can influence the N-1/N-3 ratio. nih.gov The use of specific protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can allow for highly regioselective alkylation. nih.gov

N-acylation follows similar principles, with the reaction typically occurring after deprotonation of the N-1 nitrogen to form an acylimidazole derivative.

| Reaction | Reagent | Typical Site of Reaction | Factors Influencing Selectivity |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) + Base | N-1 and N-3 | Steric hindrance, base, solvent, counter-ion. researchgate.netnih.gov |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) + Base | N-1 | Deprotonation of N-1 is typically required. |

This table summarizes the common N-functionalization reactions of the imidazole ring.

The basicity of the imidazole ring is a critical factor governing its reactivity. The pyridine-type N-3 nitrogen is the primary site of protonation. The acid dissociation constant (pKa) of the resulting imidazolium (B1220033) ion is a measure of the ring's basicity. For imidazole itself, the pKa is approximately 7.0.

For this compound, the presence of two electron-withdrawing groups (ethynyl and carboxamide) is expected to significantly decrease the electron density in the imidazole ring. This inductive effect destabilizes the positively charged imidazolium conjugate acid, thereby lowering the pKa of the N-3 nitrogen (making it less basic). nih.gov

Conversely, these same electron-withdrawing groups increase the acidity of the N-1 proton (pKa typically around 14 for unsubstituted imidazole), making it easier to deprotonate to form the imidazolate anion.

The pH of the reaction medium will therefore have a profound impact on the reactivity of the molecule:

Acidic Conditions (pH < pKa): The imidazole ring will be protonated at N-3. This deactivates the ring towards electrophilic attack and prevents reactions at the N-3 lone pair. The protonated ring will also have a stronger electron-withdrawing effect on the ethynyl group.

Neutral/Mildly Basic Conditions (pH > pKa): The imidazole ring will be in its neutral form. The N-3 lone pair is available for coordination to catalysts (like Cu(I) in CuAAC), and the N-1 position can be deprotonated for alkylation or acylation.

Strongly Basic Conditions: The N-1 proton is removed, forming the imidazolate anion. This greatly enhances the nucleophilicity of the ring, particularly for N-alkylation reactions.

Understanding these equilibria is crucial for designing synthetic routes and predicting the behavior of this compound in different chemical environments. nih.govyoutube.com

Transformations and Stability of the Carboxamide Functionality

The carboxamide group is a critical functional moiety in "this compound," influencing its chemical properties and potential applications. The stability and transformations of this group are of significant interest in synthetic and medicinal chemistry.

Hydrolysis and Condensation Reactions

Hydrolysis: The hydrolysis of the carboxamide group in imidazole derivatives can be achieved under both acidic and basic conditions to yield the corresponding carboxylic acid. For instance, the hydrolysis of 1,5-diaryl-1H-imidazole-4-carboxylate esters to their carboxylic acid form has been documented, suggesting that the carboxamide of "this compound" could similarly be hydrolyzed to 5-ethynyl-1H-imidazole-4-carboxylic acid. nih.gov This transformation is a fundamental reaction for modifying the properties of the molecule, such as its solubility and acidity.

Reduction and Dehydration Pathways of Carboxamides

Reduction: The reduction of carboxamides is a common transformation to yield amines. While specific reduction protocols for "this compound" have not been detailed in available literature, general methods for amide reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially be applied to convert the carboxamide group to an aminomethyl group. This would result in the formation of (5-ethynyl-1H-imidazol-4-yl)methanamine, a transformation that significantly alters the electronic and steric properties of the side chain.

Dehydration: The dehydration of primary carboxamides is a well-established method for the synthesis of nitriles. researchgate.netrsc.org This reaction typically requires a dehydrating agent and often heating. researchgate.net Applying this to "this compound" would yield 5-ethynyl-1H-imidazole-4-carbonitrile. This transformation is significant as the nitrile group is a versatile functional group that can undergo various subsequent reactions. A range of reagents and conditions have been developed for this purpose, including non-catalyzed methods with chemical reagents and catalyzed dehydrations using various metal and organocatalysts. rsc.org

Electrophilic and Nucleophilic Substitution Patterns on the Imidazole Ring

The imidazole ring is an aromatic heterocycle with distinct reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, with the substitution pattern being influenced by the existing substituents. globalresearchonline.net For a generic imidazole, electrophilic substitution typically occurs at the C4 and C5 positions. globalresearchonline.net Given that the C4 and C5 positions in "this compound" are already substituted, the remaining C2 position would be the most likely site for electrophilic attack. The imidazole ring's reactivity towards electrophiles is generally higher than that of other heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net In "this compound," the ethynyl and carboxamide groups are electron-withdrawing, which could potentially facilitate nucleophilic attack. However, without a suitable leaving group on the ring, direct nucleophilic aromatic substitution is unlikely. Nucleophilic substitution reactions on imidazoles often proceed more readily on halo-substituted derivatives, where the halogen acts as a leaving group. rsc.orgresearchgate.net

Metal-Catalyzed Transformations and Functionalizations

Metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including imidazoles.

Other Cross-Coupling Reactions (e.g., Suzuki, Heck)

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org While there are no specific reports on the Suzuki coupling of "this compound," the reaction is widely used for the arylation of halo-imidazoles. researchgate.net For this to be applicable to the target molecule, it would first need to be halogenated, for example, at the C2 position. The resulting halo-imidazole could then be coupled with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for a successful coupling. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, application of the Heck reaction to "this compound" would necessitate prior halogenation of the imidazole ring. The resulting halo-imidazole could then be reacted with various alkenes to introduce vinyl groups. The Heck reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org

Directed C-H Activation Strategies

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of heterocycles, avoiding the need for pre-functionalization with leaving groups. acs.org For imidazole-containing compounds, C-H activation can be directed by a coordinating group on the molecule. In the case of "this compound," the carboxamide group itself could potentially act as a directing group for C-H activation at the C5 position, although this position is already substituted with an ethynyl group. Alternatively, the nitrogen atoms of the imidazole ring can coordinate to the metal catalyst.

Recent studies have shown that nickel-catalyzed C-H arylation and alkenylation of imidazoles can be achieved. nih.gov This methodology allows for the direct formation of C-C bonds at the C2 position of the imidazole ring. For instance, palladium-catalyzed C-H arylation of an imidazole-4-carboxamide precursor at the C2-position has been reported. researchgate.net This suggests that "this compound" could potentially undergo direct C-H functionalization at the C2 position, providing a more atom-economical route to substituted derivatives compared to traditional cross-coupling reactions that require halogenation.

Elucidation of Reaction Mechanisms

A thorough understanding of a compound's reactivity profile requires in-depth mechanistic studies. For this compound, such studies would be crucial in predicting its behavior in various chemical environments and in the rational design of new synthetic methodologies.

Kinetic Isotope Effect Studies

Kinetic isotope effect studies involve the substitution of an atom in a reactant with one of its heavier isotopes to determine if the rate of the reaction changes. A significant KIE often indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For this compound, KIE studies could provide valuable information on various potential reactions, such as additions to the ethynyl group or reactions involving the imidazole ring protons or the carboxamide moiety.

However, a comprehensive review of scientific databases reveals a lack of published research specifically detailing kinetic isotope effect studies performed on this compound. Consequently, no experimental data is available to be presented in tabular format.

Intermediate Identification and Characterization in Reaction Pathways

The identification and characterization of reaction intermediates are critical for constructing a complete picture of a reaction mechanism. These transient species, which exist between the reactant and product stages, can be detected and characterized using various spectroscopic and trapping techniques. For this compound, potential intermediates could include charged species, radicals, or transient adducts formed during reactions at its functional groups.

As with kinetic isotope effect studies, there is no specific research available that focuses on the isolation or characterization of reaction intermediates in the chemical transformations of this compound. This absence of data prevents a detailed discussion and the creation of a data table summarizing the properties of any identified intermediates.

Derivatization Strategies and Analog Generation from 5 Ethynyl 1h Imidazole 4 Carboxamide

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives from 5-Ethynyl-1H-imidazole-4-carboxamide is a process rooted in understanding the specific molecular interactions that govern biological activity. This approach leverages computational tools and structure-activity relationship (SAR) data to guide the synthesis of compounds with improved properties. Key principles include identifying pharmacophore elements within the parent molecule—the ethynyl (B1212043), imidazole (B134444), and carboxamide groups—and systematically modifying them to optimize interactions with a biological target. rsc.org

For instance, the imidazole core, with its electron-rich features, can engage in various non-covalent interactions such as hydrogen bonding and pi-stacking with enzymes or receptors. researchgate.net The design process may involve in silico studies, such as molecular docking, to predict how modifications to the scaffold will affect binding affinity and selectivity. rsc.org Derivatives are often designed to probe specific regions of a target's binding pocket, with the ethynyl group serving as a versatile handle for introducing diverse substituents that can explore different chemical spaces. The ultimate goal is to create a focused library of compounds where each modification provides clear insights into the SAR, leading to the development of more potent and selective agents.

Synthesis of Diversified Libraries via Ethynyl Moiety Modification

The terminal ethynyl group is a key functional handle for diversification, offering access to a wide range of chemical transformations. One of the most powerful methods for its modification is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the direct attachment of aryl or vinyl halides to the terminal alkyne, providing a straightforward route to a vast array of substituted derivatives. researchgate.net This method is highly efficient for creating carbon-carbon bonds and introducing complex aromatic and heterocyclic systems.

Another prominent strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the facile and regioselective synthesis of 1,2,3-triazole rings by reacting the ethynyl group with various organic azides. nih.gov The resulting triazole ring is not merely a linker but can act as a stable, aromatic pharmacophore that can participate in hydrogen bonding and dipole interactions, significantly influencing the biological profile of the derivative.

Below is a table illustrating potential modifications of the ethynyl moiety using these synthetic strategies.

| Reaction Type | Reagent Example | Resulting Structure |

| Sonogashira Coupling | 4-Iodoanisole | 5-((4-methoxyphenyl)ethynyl)-1H-imidazole-4-carboxamide |

| Sonogashira Coupling | 2-Bromopyridine | 5-(pyridin-2-ylethynyl)-1H-imidazole-4-carboxamide |

| CuAAC ("Click" Chemistry) | Benzyl azide (B81097) | 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-imidazole-4-carboxamide |

| CuAAC ("Click" Chemistry) | Ethyl 2-azidoacetate | Ethyl 2-(4-(4-carbamoyl-1H-imidazol-5-yl)-1H-1,2,3-triazol-1-yl)acetate |

Structural Elaboration of the Imidazole Core

Modification of the imidazole core itself provides another avenue for creating structural diversity. The nitrogen atoms of the imidazole ring can be selectively functionalized to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Alkylation or arylation of the N-1 position is a common strategy to introduce substituents that can form additional interactions with a biological target or block unwanted metabolic pathways. nih.gov

These modifications are typically achieved by reacting the imidazole scaffold with various alkyl or aryl halides in the presence of a base. The choice of substituent can be guided by SAR data to fine-tune the electronic properties and steric profile of the molecule. For example, introducing a methyl group can increase lipophilicity, while adding a larger, more complex group could provide new interaction points with a target protein.

Modifications of the Carboxamide Side Chain for Enhanced Chemical Utility

The carboxamide side chain at the C-4 position is a critical functional group that can be readily modified to enhance chemical utility and biological activity. This group is a key hydrogen bond donor and acceptor, and alterations can significantly impact target binding. nih.gov A common derivatization strategy involves the hydrolysis of the primary carboxamide to the corresponding carboxylic acid. This carboxylic acid intermediate serves as a versatile precursor for the synthesis of a wide range of new amides through coupling reactions with a diverse library of primary and secondary amines, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov

This approach allows for the systematic exploration of the chemical space around this position, introducing various substituents to probe for favorable interactions. researchgate.net For example, coupling with piperazine (B1678402) derivatives can introduce basic moieties that may improve solubility or form salt bridges with acidic residues in a target protein.

The table below outlines examples of such modifications.

| Intermediate | Coupling Partner (Amine) | Resulting Derivative |

| 5-Ethynyl-1H-imidazole-4-carboxylic acid | Aniline | N-phenyl-5-ethynyl-1H-imidazole-4-carboxamide |

| 5-Ethynyl-1H-imidazole-4-carboxylic acid | Benzylamine | N-benzyl-5-ethynyl-1H-imidazole-4-carboxamide |

| 5-Ethynyl-1H-imidazole-4-carboxylic acid | Morpholine | (5-ethynyl-1H-imidazol-4-yl)(morpholino)methanone |

| 5-Ethynyl-1H-imidazole-4-carboxylic acid | N-Methylpiperazine | (5-ethynyl-1H-imidazol-4-yl)(4-methylpiperazin-1-yl)methanone |

Heterocyclic and Isosteric Replacements within the this compound Scaffold

For example, a 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully used to develop potent enzyme inhibitors. researchgate.net This suggests that a similar pyrazole-based analog of the title compound could retain or even improve upon its intended biological function. Furthermore, expanding the core to a fused bicyclic system, such as a benzimidazole, represents another avenue for structural elaboration, offering a larger surface area for potential interactions. nih.gov

| Original Scaffold | Isosteric/Heterocyclic Replacement | Example Analog Scaffold |

| Imidazole | Pyrazole (B372694) | 3-Ethynyl-1H-pyrazole-4-carboxamide |

| Imidazole | 1,2,3-Triazole | 4-Ethynyl-1H-1,2,3-triazole-5-carboxamide |

| Imidazole | Benzimidazole | 6-Ethynyl-1H-benzo[d]imidazole-5-carboxamide |

Development of Multi-Functionalized Scaffolds Based on the Compound

The true potential of the this compound scaffold is realized through the development of multi-functionalized derivatives, where modifications are made at multiple positions simultaneously. By combining the strategies outlined in the previous sections, highly complex and diverse molecular libraries can be generated. For instance, a synthetic route could involve an initial Sonogashira coupling at the ethynyl position, followed by N-1 alkylation of the imidazole core, and culminating in the modification of the carboxamide side chain.

This combinatorial approach allows for a comprehensive exploration of the chemical space surrounding the core scaffold. The resulting multi-functionalized molecules can be tailored to have highly specific properties, optimizing their affinity, selectivity, and pharmacokinetic profiles for a given application. This systematic and multi-pronged derivatization strategy is essential for transforming a simple heterocyclic core into a lead compound for further development.

Computational and Theoretical Studies of 5 Ethynyl 1h Imidazole 4 Carboxamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Ethynyl-1H-imidazole-4-carboxamide. These studies provide a microscopic view of the molecule's orbitals and charge distribution, which are key determinants of its chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the ethynyl (B1212043) group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the carboxamide group and the imidazole ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

| Parameter | Energy (eV) (Illustrative) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

This table presents illustrative energy values for this compound based on typical quantum chemical calculations for similar imidazole derivatives.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is uneven due to the presence of heteroatoms with high electronegativity, such as nitrogen and oxygen. Computational analyses, like Mulliken or Natural Bond Orbital (NBO) population analysis, can quantify the partial charges on each atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (typically colored red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the carboxamide group, indicating these are regions of high electron density and are prone to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H of the imidazole and the amide N-H, making them susceptible to nucleophilic interaction.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful methods for predicting how and where a molecule will react.

Transition State Characterization for Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. nih.gov Quantum chemical calculations can be used to locate and characterize the geometry and energy of transition states for various potential reactions of this compound. For instance, in a potential cycloaddition reaction involving the ethynyl group, computational methods can model the approach of the reacting species and identify the structure of the transition state, providing insight into the reaction's feasibility and kinetics. researchgate.net

Computational Screening of Potential Reaction Pathways

Computational screening allows for the theoretical exploration of multiple potential reaction pathways to determine the most likely products. By calculating the activation energies and reaction energies for different pathways, researchers can predict the selectivity of a reaction. For this compound, this could involve comparing the likelihood of substitution reactions on the imidazole ring versus addition reactions at the ethynyl triple bond under various conditions.

Conformational Analysis and Tautomeric Equilibria of the Imidazole Ring System

The structure of this compound is not static. It can exist in different spatial arrangements (conformations) and as different structural isomers (tautomers).

Conformational analysis of this compound involves studying the rotation around its single bonds, such as the bond connecting the carboxamide group to the imidazole ring. Computational methods can calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations. nih.gov

Furthermore, the imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. researchgate.net For an asymmetrically substituted imidazole like this compound, these tautomers are distinct chemical species with different stabilities. Quantum chemical calculations can predict the relative energies of these tautomers and thus the position of the tautomeric equilibrium. nih.gov The solvent environment can also be included in these calculations, as it can significantly influence both conformational preferences and tautomeric equilibria. nih.gov

Solvent Effects on Structure and Reactivity of this compound

The structure and reactivity of this compound are anticipated to be significantly influenced by the solvent environment. Computational studies on various imidazole derivatives have shown that solvent polarity plays a crucial role in the stability of different tautomers and the rates of chemical reactions.

The imidazole ring itself is amphiprotic, meaning it can act as both a hydrogen bond donor and acceptor. The carboxamide and ethynyl groups add further complexity to the molecule's interactions with solvents. The carboxamide group is polar and can engage in strong hydrogen bonding, while the ethynyl group is less polar but can participate in weaker hydrogen bonds and π-interactions.

Expected Solvent Effects:

Polar Protic Solvents (e.g., water, ethanol): These solvents are expected to form strong hydrogen bonds with the carboxamide group and the imidazole ring nitrogens. This solvation would stabilize the ground state of the molecule and could influence its electronic structure. The reactivity of the molecule in reactions where a charge separation develops in the transition state would be enhanced in polar protic solvents.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors and would interact strongly with the N-H of the imidazole and the amide. The lack of donor ability in these solvents might lead to different conformational preferences of the carboxamide group compared to protic solvents.

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, intramolecular hydrogen bonding between the imidazole and carboxamide groups may become more favorable. The solubility of the compound is expected to be lower in these solvents. Reactivity in nonpolar solvents would be less influenced by solvent stabilization of charged intermediates.

Hypothetical Data on Solvent Effects:

The following table presents hypothetical data based on general principles of solvent effects on similar organic molecules, as direct computational data for this compound is not available. These values illustrate the expected trends in key molecular properties as a function of solvent polarity.

| Solvent | Dielectric Constant (ε) | Expected Dipole Moment (Debye) | Predicted Relative Reaction Rate (Hypothetical Reaction) |

| Hexane | 1.88 | Lower | 1 (Reference) |

| Toluene | 2.38 | Low | 5 |

| Dichloromethane | 8.93 | Intermediate | 50 |

| Acetone | 20.7 | High | 200 |

| Ethanol | 24.5 | High | 500 |

| Water | 80.1 | Highest | 2000 |

Note: The data in this table is illustrative and not based on experimental or calculated values for this compound.

Intermolecular Interactions and Self-Assembly Propensities

The combination of the imidazole ring, a carboxamide group, and an ethynyl group in this compound provides multiple sites for intermolecular interactions, which could lead to self-assembly into supramolecular structures.

Key Intermolecular Interactions:

Hydrogen Bonding: This is expected to be the dominant intermolecular interaction. The N-H of the imidazole ring and the N-H of the carboxamide can act as hydrogen bond donors. The nitrogen atoms of the imidazole ring and the carbonyl oxygen of the carboxamide can act as hydrogen bond acceptors. These interactions can lead to the formation of chains, dimers, or more complex networks. For instance, imidazole-carboxamide derivatives are known to form hydrogen-bonded dimers.

π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other imidazole rings or other aromatic systems. The ethynyl group also contains a π-system that could contribute to these interactions. The geometry of the self-assembled structures would be influenced by the balance between hydrogen bonding and π-π stacking.

The propensity for self-assembly will be highly dependent on the solvent. In nonpolar solvents, intermolecular hydrogen bonding is more favorable, likely leading to the formation of well-defined aggregates. In polar solvents, competition from solvent molecules for hydrogen bonding sites might disrupt self-assembly or lead to different assembled structures. The pH of the solution can also play a role, as protonation or deprotonation of the imidazole ring would significantly alter its hydrogen bonding capabilities. For example, some imidazole-containing polymers exhibit pH-dependent aggregation behavior. nih.gov

Applications of 5 Ethynyl 1h Imidazole 4 Carboxamide As a Synthetic Building Block and Precursor

Utility in the Total Synthesis of Complex Natural Products and Designed Molecules

While direct and extensive examples of the application of 5-Ethynyl-1H-imidazole-4-carboxamide in the total synthesis of complex natural products are not yet widely reported in publicly available literature, its structural motifs are present in various biologically active molecules. The imidazole (B134444) core is a key component of many natural products and pharmaceuticals. The presence of the ethynyl (B1212043) group offers a strategic advantage for synthetic chemists. This functional group is highly versatile and can participate in a wide array of chemical transformations, including carbon-carbon bond-forming reactions, cycloadditions, and metal-catalyzed cross-coupling reactions.

The carboxamide group further enhances its utility, providing a handle for forming amide bonds, a fundamental linkage in peptides and many pharmaceutical agents. This dual functionality allows for the strategic and modular assembly of complex molecular frameworks. For instance, the ethynyl group can be utilized in Sonogashira couplings to introduce aryl or vinyl substituents, while the carboxamide can be modified to introduce diverse side chains or link to other molecular fragments. The potential for this compound to serve as a linchpin in the convergent synthesis of designed molecules with specific biological targets is an area of active investigation.

Role in the Development of Advanced Materials

The unique electronic and structural features of this compound make it a promising candidate for the development of novel materials with tailored properties.

Polymerizable Monomers and Polymer Scaffolds

The terminal alkyne of this compound serves as a polymerizable unit. This allows for its incorporation into polymer chains, leading to the formation of functional polymers with unique characteristics. The imidazole ring, with its aromaticity and hydrogen bonding capabilities, can impart specific properties to the resulting polymer, such as thermal stability, conductivity, and the ability to coordinate with metal ions. The carboxamide group offers an additional site for post-polymerization modification, enabling the fine-tuning of the polymer's properties or the attachment of other functional molecules.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactivity of Ethynyl Group | Potential Polymer Properties |

| Addition Polymerization | Can undergo polymerization initiated by radical or ionic species. | Linear or cross-linked polymers with imidazole and carboxamide functionalities. |

| Click Chemistry (e.g., CuAAC) | Reacts efficiently with azides to form triazole linkages. | Formation of well-defined polymer architectures, including dendrimers and block copolymers. |

| Metal-Catalyzed Polymerization | Can be polymerized using various transition metal catalysts. | Potentially conductive or catalytically active polymers. |

Supramolecular Assembly and Self-Organizing Systems

The imidazole ring of this compound is capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are the driving forces behind supramolecular assembly and the formation of self-organizing systems. The carboxamide group can also form strong hydrogen bonds, further directing the assembly process. By carefully designing the molecular structure and controlling the environmental conditions, it is possible to guide the self-assembly of this compound into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. These organized structures have potential applications in areas like drug delivery, tissue engineering, and molecular electronics.

Preparation of Hybrid Molecular Architectures

The term "hybrid molecular architectures" refers to molecules that combine distinct structural or functional domains. This compound is an ideal precursor for the synthesis of such hybrids. The ethynyl group can be readily functionalized using click chemistry, a set of powerful and reliable reactions, to attach other molecular entities such as carbohydrates, peptides, or fluorescent dyes. The carboxamide group provides another point of attachment for different molecular fragments. This modular approach allows for the creation of complex molecules with multiple functionalities, which can be designed to perform specific tasks at the molecular level. For example, a hybrid molecule could be constructed to target a specific cell type (using a targeting ligand attached to the carboxamide) and then deliver a therapeutic agent (attached via the ethynyl group).

Bio-conjugation and Chemical Tagging Methodologies (focus on chemical process)

The reactivity of the ethynyl group in this compound makes it a valuable tool for bioconjugation and chemical tagging. The most prominent chemical process for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

In this process, the terminal alkyne of this compound reacts with an azide-functionalized biomolecule (e.g., a protein, nucleic acid, or sugar) in the presence of a copper(I) catalyst. This reaction forms a stable triazole ring, covalently linking the imidazole derivative to the biomolecule. The reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions, making it suitable for modifying sensitive biological macromolecules.

Table 2: Key Features of CuAAC for Bioconjugation with this compound

| Feature | Description |

| High Specificity | The alkyne and azide (B81097) groups react exclusively with each other, minimizing side reactions with other functional groups present in biomolecules. |

| High Yield | The reaction proceeds with high efficiency, leading to excellent yields of the desired conjugate. |

| Mild Reaction Conditions | The reaction can be carried out in aqueous solutions, at neutral pH, and at room temperature, preserving the structure and function of the biomolecule. |

| Bioorthogonal | The alkyne and azide functional groups are largely absent in biological systems, preventing interference from endogenous molecules. |

This chemical tagging methodology allows for the introduction of the imidazole-4-carboxamide moiety onto biomolecules for various applications, such as tracking their localization within cells, studying their interactions, or developing new diagnostic and therapeutic agents.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide and its derivatives is moving beyond traditional methods towards more efficient and versatile strategies. The primary modern approach for installing the key ethynyl (B1212043) group is the Sonogashira cross-coupling reaction. nrochemistry.comlibretexts.org This reaction typically involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org In the context of the target molecule, this would involve coupling a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187), with a 5-halo-1H-imidazole-4-carboxamide precursor (e.g., 5-iodo- or 5-bromo-1H-imidazole-4-carboxamide). The reactivity of the halide precursor is a critical factor, with iodides generally being more reactive than bromides. wikipedia.org

Key research directions focus on overcoming the limitations of classical Sonogashira protocols, such as the need for harsh conditions or the use of homogenous catalysts that can be difficult to remove from the final product. Innovations include the development of copper-free Sonogashira reactions and the use of more robust catalyst systems that tolerate a wider range of functional groups. organic-chemistry.org Another promising avenue is the van Leusen imidazole (B134444) synthesis, a three-component reaction using tosylmethylisocyanide (TosMIC) which offers a convergent and highly flexible route to construct substituted imidazole rings. mdpi.comorganic-chemistry.org Adapting this method could provide a direct entry to the imidazole-4-carboxamide core, which could then be functionalized.

| Reaction | Catalyst/Reagents | Precursors | Key Features |

| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine base | 5-Halo-1H-imidazole-4-carboxamide, Terminal Alkyne | Direct and reliable C-C bond formation; widely used in industry. nrochemistry.comlibretexts.org |

| Copper-Free Sonogashira | Palladium catalyst, Amine base | 5-Halo-1H-imidazole-4-carboxamide, Terminal Alkyne | Avoids toxic copper co-catalyst; simplifies purification. organic-chemistry.org |

| van Leusen Imidazole Synthesis | Tosylmethylisocyanide (TosMIC), Base (e.g., K₂CO₃) | Aldehyde, Amine | Convergent three-component reaction for building the imidazole core. mdpi.com |

Exploration of Unconventional Catalytic Systems for this compound Transformations

Future advancements in the synthesis of this compound will likely rely on the adoption of unconventional catalytic systems that offer improved efficiency, selectivity, and sustainability. Heterogeneous catalysts, particularly single-atom catalysts (SACs), are at the forefront of this exploration. For instance, palladium single-atom catalysts supported on nitrogen-doped carbon (Pd₁@NC) have been successfully used for Sonogashira couplings, demonstrating high stability and allowing for catalyst reuse. hes-so.chacs.org Such systems are highly attractive as they simplify product purification by minimizing metal leaching, a critical concern in pharmaceutical manufacturing.

Microwave-assisted synthesis represents another powerful tool, often dramatically reducing reaction times and improving yields for imidazole synthesis. organic-chemistry.orgmdpi.com The application of microwave irradiation to Sonogashira coupling or other functionalization steps could significantly accelerate the synthesis of the target compound. Furthermore, the use of novel, environmentally benign reaction media, such as ionic liquids, is being explored to replace traditional volatile organic solvents, offering benefits in terms of reaction efficiency and green chemistry principles. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a transformative trend in chemical synthesis. researchgate.net Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. nih.gov This technology is particularly well-suited for multistep syntheses, as intermediates can be generated and used in subsequent steps without isolation, a concept known as "telescoping". acs.org

Fully automated flow synthesis platforms have been developed for the rapid construction of libraries of highly functionalized imidazoles and related heterocycles. nih.govacs.org Such systems could be adapted for the synthesis of this compound, enabling high-throughput screening of reaction conditions and the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. A continuous-flow process for a key Sonogashira coupling step could significantly improve efficiency and safety, especially if handling energetic intermediates. acs.org

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental synthesis is accelerating the discovery and optimization of novel compounds and processes. researchgate.net For a molecule like this compound, computational tools can be applied at multiple stages. Density Functional Theory (DFT) calculations can predict the reactivity of different positions on the imidazole ring, guiding strategies for selective functionalization. mdpi.comresearchgate.net

Molecular docking simulations are used to predict how imidazole derivatives might interact with biological targets, such as the main protease of SARS-CoV-2, helping to prioritize which derivatives to synthesize. nih.govmdpi.com Furthermore, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing for the in silico screening of potential drug candidates before committing to resource-intensive laboratory synthesis. mdpi.com This synergistic approach, where computational predictions guide experimental work and experimental results refine computational models, creates a powerful feedback loop that streamlines the drug discovery and development process.

Addressing Scalability and Industrial Feasibility of Synthesis

For any promising compound to move from the laboratory to industrial production, its synthesis must be scalable, safe, and economically viable. The Sonogashira reaction, a key step for synthesizing this compound, is widely used in the pharmaceutical industry for the creation of carbon-carbon bonds. acs.org Research is actively focused on optimizing this reaction for large-scale manufacturing.

Key considerations for scalability include:

Catalyst Removal: Residual palladium from the coupling reaction is a major concern for active pharmaceutical ingredients (APIs). Technologies using specialized scavengers like activated carbon or silica-based metal scavengers (e.g., SiliaMetS) are being optimized to efficiently remove metal impurities to parts-per-million (ppm) levels. silicycle.com

Process Intensification: Continuous flow reactors are inherently more scalable and safer than large batch reactors. A model-based scale-up of a Sonogashira reaction in a 3D printed continuous-flow reactor demonstrated a 76-fold increase in productivity from lab to pilot scale, achieving a space-time yield of 412 kg m⁻³ h⁻¹. acs.org

Solvent and Reagent Efficiency: Optimizing reaction conditions to reduce solvent use and reagent loading is crucial for both economic and environmental reasons. Studies on heterogeneous Sonogashira catalysts have shown that reactions can be run at much higher concentrations than typical lab protocols, significantly reducing solvent waste. hes-so.chacs.org

Identification of Novel Reactivity and Functionalization Pathways

The ethynyl group on the this compound scaffold is not just a structural feature but a highly versatile chemical handle for further functionalization. One of the most powerful applications of a terminal alkyne is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orginterchim.fr This reaction allows the compound to be efficiently and selectively conjugated to molecules bearing an azide (B81097) group, forming a stable triazole linker. This opens up possibilities for creating bioconjugates, linking the imidazole core to peptides, nucleic acids, or fluorescent dyes for diagnostic or therapeutic purposes. nih.govnih.gov

Beyond click chemistry, the imidazole ring itself possesses unique reactivity. The N-acyl imidazole moiety, for example, is known to be a reactive acyl transfer reagent, a property that could be tuned by substituents on the ring. nih.gov The imidazole core is also subject to various electrophilic substitution reactions, although the presence of the carboxamide and ethynyl groups will influence the regioselectivity of these transformations. pharmaguideline.com Exploring these pathways will lead to a deeper understanding of the compound's chemical behavior and unlock new avenues for creating novel and complex molecular architectures. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethynyl-1H-imidazole-4-carboxamide, and how can intermediates be characterized?

- Methodology : A common approach involves functionalizing imidazole precursors. For example, describes a method for synthesizing 5-hydroxy-1H-imidazole-4-carboxamide via reaction of 2-amino malonamide with a carboxylic acid. Adapting this, the ethynyl group could be introduced via Sonogashira coupling or alkyne-azide cycloaddition.

- Characterization : Use NMR (e.g., H/C) to confirm the ethynyl group (δ ~2.5–3.5 ppm for protons adjacent to triple bonds) and IR for C≡C stretches (~2100–2260 cm). LC-MS or HPLC (≥98% purity, as in ) ensures product integrity .

Q. How should researchers handle this compound to ensure stability during experiments?

- Handling : Store under inert gas (N/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light or moisture, as imidazole derivatives often degrade via hydrolysis ( recommends similar precautions for related compounds).

- Stability Testing : Monitor degradation via periodic HPLC analysis. For example, notes that methyl imidazole carboxylates require stability assessments under varying pH and temperature .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Key Methods :

- NMR Spectroscopy : Assign imidazole ring protons (δ 7.0–8.5 ppm) and carboxamide protons (δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation (as in , which uses crystallographic data for imidazolone derivatives) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly for scale-up?

- Optimization Strategies :

- Catalysis : Use Pd/Cu catalysts for efficient alkyne coupling (Sonogashira) with imidazole intermediates.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance reaction efficiency, as noted in for thiophene-imidazole hybrids.

- Reaction Monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation ( highlights NIST’s spectral databases for validation) .

Q. What contradictions exist in reported spectral data for imidazole-4-carboxamide derivatives, and how can they be resolved?

- Data Conflicts : Variations in NMR shifts due to solvent effects (e.g., DMSO vs. CDCl) or tautomerism in imidazole rings.

- Resolution :

- Perform variable-temperature NMR to identify tautomeric equilibria.

- Cross-reference with computational methods (DFT calculations for predicted shifts) and databases like NIST ( ) .

Q. What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be evaluated?

- Applications : As a kinase inhibitor scaffold or click chemistry reagent (via ethynyl group).

- Bioactivity Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular Uptake : Use radiolabeled (C/H) derivatives to study pharmacokinetics (similar to methods in for pyrazole analogs) .

Q. How can researchers address solubility challenges of this compound in aqueous buffers?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.